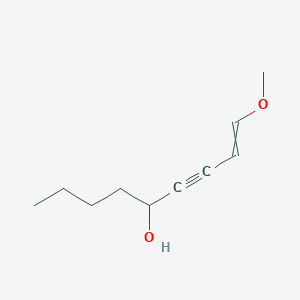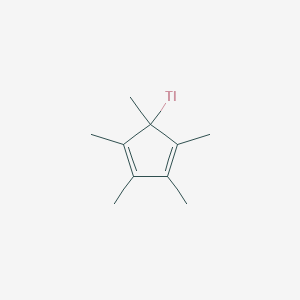
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane is a complex organometallic compound that features a thallium atom bonded to a pentamethylcyclopentadienyl ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane typically involves the reaction of thallium salts with pentamethylcyclopentadienyl anions. One common method involves the use of thallium(I) chloride and sodium pentamethylcyclopentadienide in an inert atmosphere, such as argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thallium(III) species.
Reduction: Reduction reactions can convert thallium(III) back to thallium(I).
Substitution: Ligand exchange reactions can occur, where the pentamethylcyclopentadienyl ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield thallium(III) complexes, while reduction can regenerate the thallium(I) compound.
Wissenschaftliche Forschungsanwendungen
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organothallium compounds and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic and magnetic properties.
Wirkmechanismus
The mechanism by which (1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane exerts its effects involves the interaction of the thallium atom with various molecular targets. The pentamethylcyclopentadienyl ligand stabilizes the thallium center, allowing it to participate in various chemical reactions. The pathways involved include electron transfer processes and coordination with other molecules, which can lead to changes in the electronic and structural properties of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanylbenzene
- (methylselanyl)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)methanone
Uniqueness
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane is unique due to the presence of the thallium atom, which imparts distinct electronic and structural properties compared to similar compounds containing other metals like selenium. This uniqueness makes it valuable for specific applications in catalysis, material science, and potentially in medical research.
Eigenschaften
CAS-Nummer |
75296-97-8 |
|---|---|
Molekularformel |
C10H15Tl |
Molekulargewicht |
339.61 g/mol |
IUPAC-Name |
(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)thallium |
InChI |
InChI=1S/C10H15.Tl/c1-6-7(2)9(4)10(5)8(6)3;/h1-5H3; |
InChI-Schlüssel |
VKJRREONMKLHFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C1C)C)(C)[Tl])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)
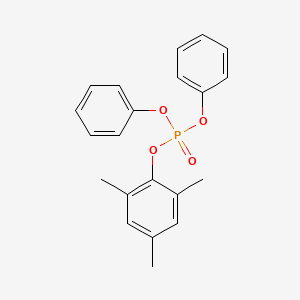
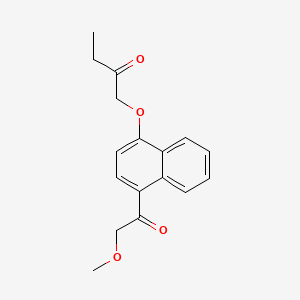
![Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate](/img/structure/B14451698.png)
![Benzyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B14451701.png)

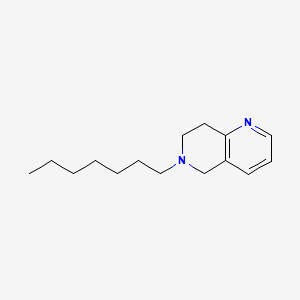



![Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate](/img/structure/B14451728.png)
![4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B14451732.png)

